Pent-2-yne-1-thiol
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Overview
Description
Pent-2-yne-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a carbon atom that is part of a triple bond (alkyne). The molecular formula for this compound is C5H8S. This compound is part of the thiol family, known for their distinctive sulfur-hydrogen bond, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-yne-1-thiol can be synthesized through various methods, including:
Thiol-Yne Click Chemistry: This method involves the radical-mediated addition of thiols to alkynes.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated alkyne with a thiol group.
Industrial Production Methods
Industrial production of this compound often involves large-scale thiol-yne click reactions due to their high efficiency, specificity, and mild reaction conditions. These reactions can be performed under solventless conditions or in environmentally benign media such as water .
Chemical Reactions Analysis
Types of Reactions
Pent-2-yne-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases such as sodium hydroxide (NaOH) are used to deprotonate the thiol group, making it more nucleophilic.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkenes (R-CH=CH-R) or alkanes (R-CH2-CH2-R).
Substitution: Thiol-substituted alkynes or alkenes.
Scientific Research Applications
Pent-2-yne-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecular architectures through thiol-yne click chemistry.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Utilized in drug delivery systems and the synthesis of bioactive compounds.
Industry: Applied in the production of polymers, hydrogels, and surface coatings.
Mechanism of Action
The mechanism of action of Pent-2-yne-1-thiol primarily involves the radical-mediated addition of the thiol group to the alkyne. This reaction generates a carbon-centered radical, which then reacts with another thiol group in a chain transfer reaction, forming the thiol-yne step growth addition product . This mechanism is highly efficient and specific, making it ideal for various applications in materials science and bioengineering .
Comparison with Similar Compounds
Similar Compounds
Pent-2-yne-1-ol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
Pent-2-yne-1-amine: Contains an amino group (-NH2) instead of a thiol group.
Pent-2-yne-1-ethyl: An ethyl group (-C2H5) replaces the thiol group.
Uniqueness
Pent-2-yne-1-thiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties. The presence of the thiol group allows for specific reactions such as thiol-yne click chemistry, which is not possible with hydroxyl, amino, or ethyl groups .
Properties
Molecular Formula |
C5H8S |
---|---|
Molecular Weight |
100.18 g/mol |
IUPAC Name |
pent-2-yne-1-thiol |
InChI |
InChI=1S/C5H8S/c1-2-3-4-5-6/h6H,2,5H2,1H3 |
InChI Key |
BRUGETOCVJAAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCS |
Origin of Product |
United States |
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